2-(4-Bromoindolin-1-yl)ethan-1-amine
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Overview
Description
2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 4-position of the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
- 2-(4-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
- 2-(4-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
Uniqueness
The presence of the bromine atom at the 4-position of the indole ring makes 2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and biological activity, making it distinct in terms of its chemical and biological properties .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine |
InChI |
InChI=1S/C10H13BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-3H,4-7,12H2 |
InChI Key |
BKBMYQOMOZVHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)CCN |
Origin of Product |
United States |
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